molecular formula C₁₁H₁₃NO₄ B130402 1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene CAS No. 18790-57-3

1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B130402
CAS No.: 18790-57-3
M. Wt: 223.22 g/mol
InChI Key: MQFREHNTGKNSRH-VURMDHGXSA-N
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Preparation Methods

The synthesis of 1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrostyrene derivative .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .

Comparison with Similar Compounds

1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1,4-dimethoxy-2-(2-nitroprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFREHNTGKNSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=CC(=C1)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066413
Record name Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)-
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18790-57-3
Record name 1,4-Dimethoxy-2-(2-nitro-1-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18790-57-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-dimethoxy-2-(2-nitro-1-propen-1-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-dimethoxy-2-(2-nitro-1-propen-1-yl)-
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Record name Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)-
Source EPA DSSTox
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Record name 1,4-dimethoxy-2-(2-nitropropenyl)benzene
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